molecular formula C10H18O B1204629 2-Pentylcyclopentanone CAS No. 4819-67-4

2-Pentylcyclopentanone

Cat. No.: B1204629
CAS No.: 4819-67-4
M. Wt: 154.25 g/mol
InChI Key: VNWOJVJCRAHBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylcyclopentanone: is a cyclic ketone with the molecular formula C10H18O . It is known for its unique properties, including a strong aroma and a relatively low boiling point. This compound is used in various fields due to its distinctive chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylcyclopentanone can be synthesized through the aldol condensation of cyclopentanone with aliphatic aldehydes, followed by the hydrogenation of the resulting 2-alkylidenecyclopentanone. The aldol reaction is typically performed using nitrogen-containing bases such as proline and piperidine in the presence of an acid .

Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of cyclopentanone with pentanal in the presence of a base catalyst. The reaction mixture is then subjected to hydrogenation to yield this compound. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylcyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Substitution reactions often involve halogenating agents, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopentanones.

Scientific Research Applications

Fragrance Industry Applications

Fragrance Amplification:
2-Pentylcyclopentanone is primarily utilized in the fragrance industry as a key ingredient that enhances floral and fruity notes. It acts as an amplifier for top notes such as jasmine and ylang-ylang, while also accentuating fruity scents like peach and mango. The compound is noted for its ability to create a soft and blooming olfactory impression, making it suitable for fine fragrances, shampoos, and detergents .

Chemical Properties:

  • Molecular Formula: C₁₀H₁₈O
  • Molecular Weight: 154.25 g/mol
  • Appearance: Clear colorless oily liquid
  • Purity: >98.0%

These properties contribute to its effectiveness in various formulations, ensuring stability and performance in products ranging from soaps to fabric softeners .

Toxicological Assessments

Safety Evaluations:
Recent studies have focused on the safety profile of this compound, particularly regarding its genotoxicity and repeated dose toxicity. Research indicates that the compound does not exhibit mutagenic or clastogenic properties in standard assays such as the Ames test and micronucleus test. It has been classified as non-genotoxic based on comprehensive evaluations conducted under Good Laboratory Practice (GLP) guidelines .

Key Findings:

  • Genotoxicity: No significant genotoxic effects were observed in human peripheral blood lymphocytes treated with the compound.
  • Repeated Dose Toxicity: The total systemic exposure levels are below the Threshold of Toxicological Concern (TTC), indicating minimal risk at current usage levels.
  • Skin Sensitization: The compound has been evaluated for skin sensitization potential and was found to have low sensitizing effects under current usage conditions .

Environmental Considerations

Biodegradability:
this compound is classified as readily biodegradable, which is an important factor in assessing its environmental impact. According to the International Fragrance Association (IFRA) standards, it does not fall into the Persistent, Bioaccumulative, and Toxic (PBT) category, supporting its safe use in consumer products .

Summary of Research Findings

The following table summarizes key research findings related to this compound:

Aspect Details
Fragrance Use Amplifier for floral and fruity notes
Genotoxicity Non-genotoxic; no mutagenic effects observed
Repeated Dose Toxicity Systemic exposure below TTC; minimal risk
Skin Sensitization Low sensitizing potential at current usage levels
Environmental Impact Readily biodegradable; not PBT according to IFRA standards

Mechanism of Action

The mechanism of action of 2-Pentylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzymatic activity and receptor binding .

Comparison with Similar Compounds

    2-Heptylcyclopentanone: Similar in structure but with a longer alkyl chain.

    2-Butylcyclopentanone: Similar in structure but with a shorter alkyl chain.

    Cyclopentanone: The parent compound without the alkyl substitution.

Uniqueness: 2-Pentylcyclopentanone is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific aromatic and chemical characteristics .

Biological Activity

2-Pentylcyclopentanone is an organic compound with the chemical formula C10H18OC_{10}H_{18}O. It belongs to the class of cyclopentanones and has garnered attention for its potential biological activities, including antimicrobial, antifungal, and therapeutic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique cyclopentanone structure with a pentyl group at the second position. Its structural formula is represented as follows:

Structure C10H18O\text{Structure }\text{C}_{10}\text{H}_{18}\text{O}

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, showcasing the compound's potential as a natural antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli50100
Staphylococcus aureus2550

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzymatic activity and receptor binding, leading to various biochemical responses. Although the exact pathways are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in microbial metabolism.

Study on Antibacterial Activity

In a recent study published in the journal Molecules, researchers investigated the antibacterial activity of various cyclopentanones, including this compound. The study utilized both in vitro assays and in silico modeling to evaluate the compound's effectiveness against pathogenic bacteria. The results indicated that this compound had a notable effect on bacterial growth inhibition compared to control groups .

Toxicological Assessment

A toxicological assessment conducted on cyclopentanones revealed that this compound exhibited low acute toxicity levels. No mutagenic or genotoxic activity was observed in bacterial assays or mammalian cell line tests. Additionally, minimal skin irritation was reported at high concentrations, indicating a favorable safety profile for potential therapeutic applications .

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals : Investigated for its therapeutic effects, particularly as an antimicrobial agent.
  • Fragrance Industry : Utilized due to its pleasant aroma in perfumes and flavoring agents.
  • Agriculture : Potential use as a natural pesticide owing to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 2-pentylcyclopentanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via cyclization reactions or alkylation of cyclopentanone derivatives. A common approach involves the Claisen-Schmidt condensation or Friedel-Crafts acylation, where temperature control (e.g., 80–120°C) and catalyst selection (e.g., acidic or basic conditions) critically influence yield. Optimization may require factorial design experiments to assess variables like solvent polarity, stoichiometry, and reaction time . Characterization via GC-MS (as shown in Figure 25 of ) and NMR can confirm product identity and purity .

Q. How can researchers verify the identity and purity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with key signals at δ ~2.4 ppm (cyclopentanone carbonyl) and δ ~1.3–1.6 ppm (pentyl chain protons). Gas Chromatography-Mass Spectrometry (GC-MS) can detect impurities; a match factor ≥85% against reference spectra (e.g., NIST database) is recommended . Purity assessment via HPLC with UV detection (λ ~270 nm for ketones) is also effective .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite its classification as "not applicable for safety management" in some regulatory contexts , standard precautions include using vapor respirators, protective gloves (nitrile or neoprene), and safety goggles. Local exhaust ventilation and closed-system handling minimize inhalation risks . Waste should be segregated and processed by certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., boiling point, solubility) for this compound be resolved across studies?

  • Methodological Answer : Discrepancies in reported values (e.g., boiling point: 313.6°C vs. GC retention time variations ) may stem from experimental conditions (e.g., pressure, calibration standards). Researchers should replicate measurements using validated methods (e.g., differential scanning calorimetry for boiling points) and cross-reference data from peer-reviewed sources like PubChem . Statistical tools (e.g., ANOVA) can assess variability between datasets .

Q. What strategies are effective in improving the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance enantioselectivity. For example, asymmetric hydrogenation of cyclopentenone precursors using Ru-BINAP catalysts may achieve >90% ee. Reaction monitoring via chiral HPLC and circular dichroism (CD) spectroscopy is critical for optimizing stereochemical outcomes .

Q. How do environmental factors (e.g., pH, UV exposure) influence the degradation pathways of this compound?

  • Methodological Answer : Stability studies under controlled conditions (e.g., accelerated UV aging or aqueous hydrolysis at pH 3–10) can identify degradation products. LC-QTOF-MS enables detection of oxidative byproducts (e.g., cyclopentanone ring-opening derivatives). Ecotoxicity assays (e.g., Daphnia magna tests) assess environmental impact .

Q. What computational methods are suitable for predicting the reactivity and spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular orbitals, vibrational spectra, and reaction pathways. Comparing computed NMR chemical shifts (via Gaussian software) with experimental data validates accuracy . Machine learning models trained on PubChem datasets can forecast solubility or partition coefficients .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate the biological activity of this compound?

  • Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity screens with IC50 determination) and molecular docking studies to identify potential targets. Dose-response curves and controls (e.g., solvent-only) are mandatory. Data analysis via nonlinear regression (e.g., GraphPad Prism) ensures reproducibility .

Q. What statistical approaches address variability in kinetic studies of this compound reactions?

  • Methodological Answer : Time-resolved kinetic data (e.g., reaction progress monitored via FTIR) can be modeled using pseudo-first-order approximations. Multivariate analysis (e.g., principal component analysis) identifies outlier experiments, while Monte Carlo simulations quantify uncertainty in rate constants .

Q. How can systematic literature reviews address gaps in this compound research?

  • Methodological Answer : Follow PRISMA guidelines for literature screening, using keywords (e.g., "this compound synthesis" or "environmental degradation") in databases like SciFinder and Google Scholar. Prioritize high-impact journals and avoid unreliable sources (e.g., ) . Gap analysis matrices highlight understudied areas (e.g., metabolic pathways or industrial byproduct formation) .

Properties

IUPAC Name

2-pentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWOJVJCRAHBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044566
Record name 2-Pentylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentanone, 2-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4819-67-4
Record name 2-Pentylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4819-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 2-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylcyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2873H3P924
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 3-L reaction flask was charged with cyclopentanone (500 g, 6 mol), water (H2O) (500 mL) and sodium hydroxide (NaOH) (10 g, 0.25 mol). Valeraldehyde (430 g, 5 mol) was fed into the reaction flask over 3 hours while the temperature was maintained at 25-30° C. After the feeding was completed, the reaction was aged for 2 hours and neutralized with hydrochloric acid (HCl) (30 g, 0.3 mol) while the temperature was maintained at 25-30° C. The reaction mass was further aged for 2 hours. The organic layer was separated and washed with saturated aqueous sodium bicarbonate (NaHCO3) (200 mL). The obtained crude product was fractionated to provide 2-pentylidene-cyclopentanone (523 g) having a boiling point of 122° C. at 3 mmHg A 1-L zipper autoclave was charged with 2-pentylidine cyclopentanone (523 g) and palladium on carbon (Pd/C) (2 g). The autoclave was purged three times with nitrogen followed by three times with hydrogen. The autoclave agitator was then turned on to 1500 rpm and the pressure was set to 100 psi. The reaction was allowed to exotherm to about 120° C. and maintained at this temperature for 2 hours. The autoclave was cooled to an ambient temperature. The hydrogen was then vented and the autoclave was subsequently purged three times with nitrogen. The Pd/C was removed by filtration through Celite®. The crude product 2-pentyl-cyclopentanone (520 g) was obtained and used in following steps without further purification.
Quantity
523 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 270 mg (0.16 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 5 g (32 mmole) of 2-pentylidenecyclopentanone and 50 ml of methylene chloride were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 60 kg/cm2 for 20 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 5 g (percent yield: 100%) of 2-pentylcyclopentanone as a clear yellow liquid.
[Compound]
Name
Ru2Cl4 ((+)-BINAP)2
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 230 mg (0.14 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 5 g (32 mmole) of 2-pentylidenecyclopentanone and 50 ml of methanol were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 110 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 4.6 g (percent yield: 92%) of 2-pentylcyclopentanone.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
CID 75031350
2-Pentylcyclopentanone
CID 75031350
2-Pentylcyclopentanone
CID 75031350
CID 75031350
2-Pentylcyclopentanone
CID 75031350
CID 75031350
2-Pentylcyclopentanone
CID 75031350
CID 75031350
CID 75031350
2-Pentylcyclopentanone
CID 75031350
2-Pentylcyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.